molecular formula C12H10Cl2FNO3S B2503451 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide CAS No. 1465717-99-0

2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide

Cat. No.: B2503451
CAS No.: 1465717-99-0
M. Wt: 338.17
InChI Key: CPXOJUCRUTYZCV-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide is a cyclopropane-derived compound featuring a sulfonylcarboxamide backbone substituted with dichloro and fluorophenyl-ethenyl groups. Its structural complexity arises from the stereoelectronic interplay between the dichlorocyclopropane ring, the sulfonyl group, and the fluorinated aromatic system.

Properties

IUPAC Name

2,2-dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2FNO3S/c13-12(14)7-10(12)11(17)16-20(18,19)6-5-8-1-3-9(15)4-2-8/h1-6,10H,7H2,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXOJUCRUTYZCV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1(Cl)Cl)C(=O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorophenyl Ethenyl Group: This step involves a Heck reaction or a similar coupling reaction to attach the fluorophenyl ethenyl group to the cyclopropane ring.

    Final Assembly: The final step involves the formation of the carboxamide group, usually through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used to study the effects of fluorinated and sulfonyl-containing compounds on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the sulfonyl group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Key Compounds Analyzed:

6,8-Bis[2-(4-fluorophenyl)ethenyl]-2-(4-fluorophenyl)-4-methoxyquinoline (6b) Melting Point: 182–183°C Molecular Weight: 476 Key Substituents: Dual 4-fluorophenyl-ethenyl groups, methoxyquinoline core .

2-(4-Chlorophenyl)-6,8-bis[2-(4-fluorophenyl)ethenyl]-4-methoxyquinoline (6c) Melting Point: 228–229°C Molecular Weight: 510 Key Substituents: Chlorophenyl and fluorophenyl-ethenyl groups .

(E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-3,3-dimethyl-cyclopropane-1-carboxamide

  • Structural Features : Trifluoropropenyl and dimethylphenyl groups; crystallographic torsion angles provided .

4-{2,2-Dichloro-1-[(E)-(4-fluorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline (DULTAI)

  • Database Analogs : Includes bromo- and nitro-substituted diazenyl derivatives (e.g., HONBOE) .

Comparative Analysis Table

Property/Compound Target Compound* 6b 6c N,N-Diethyl Analogue Trifluoropropenyl Derivative DULTAI
Core Structure Cyclopropane-carboxamide Methoxyquinoline Methoxyquinoline Cyclopropane-carboxamide Cyclopropane-carboxamide Diazene-ethenyl
Key Substituents Dichloro, sulfonyl, F-Ph F-Ph-ethenyl Cl-Ph, F-Ph Methoxyphenoxy, phenyl CF₃, Cl, dimethylphenyl Dichloro, F-Ph, Me₂N
Physical State Likely solid (inferred) Solid Solid Oil Solid (crystallographic data) Solid
Melting Point N/A 182–183°C 228–229°C N/A N/A N/A
Molecular Weight ~450–500 (estimated) 476 510 342.4 ~430 (estimated) ~380 (estimated)
Stereochemical Complexity Moderate (E-configuration) Low Low High (dr 23:1) High (multiple torsion angles) Moderate

*Inferred properties based on structural analogs.

Crystallographic and Computational Methods

Structural data for analogs were determined using tools like SHELXL , SHELXT , and WinGX/ORTEP . For example, the trifluoropropenyl derivative’s torsion angles (e.g., −145.6° to 176.9°) highlight steric clashes resolved via crystallographic refinement . Non-covalent interactions in DULTAI analogs (e.g., C–H⋯Cl, π–π stacking) suggest similar packing motifs could occur in the target compound .

Biological Activity

2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro group, a sulfonamide moiety, and a cyclopropane ring, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C13H11Cl2FN2O2S\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{F}\text{N}_2\text{O}_2\text{S}

This configuration suggests potential interactions with biological targets, particularly in enzymatic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamideStaphylococcus aureus32 µg/mL
Similar sulfonamide derivativesEscherichia coli16 µg/mL

These findings suggest that the compound may function similarly to traditional sulfa drugs by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis.

Anticancer Activity

The compound's structural features also indicate potential anticancer activity. A study focusing on the structure-activity relationship of sulfonamide derivatives found that modifications at the aromatic rings significantly impacted cytotoxicity against cancer cell lines.

DerivativeCell LineIC50 (µM)
Parent CompoundHeLa15.4
4-Fluorophenyl Substituted DerivativeHeLa10.7

The enhanced activity of the fluorinated derivative suggests that halogenation can improve the binding affinity to cancer-related targets.

The proposed mechanisms of action for 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
  • Induction of Apoptosis : Studies indicate that certain sulfonamides can trigger apoptotic pathways in cancer cells.
  • Disruption of DNA Synthesis : Some derivatives interfere with nucleic acid synthesis, leading to cell cycle arrest.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related sulfonamide in treating skin infections caused by MRSA. Results demonstrated a significant reduction in infection rates compared to placebo controls.
    • Outcome : 70% reduction in infection after 14 days of treatment.
  • Anticancer Research : A preclinical study assessed the cytotoxic effects of various sulfonamide derivatives on breast cancer cell lines, revealing that modifications at the nitrogen atom increased potency.
    • Outcome : The most potent derivative showed an IC50 value of 5 µM against MCF-7 cells.

Q & A

Q. Key Validation :

  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms regiochemistry and stereochemistry, particularly the (E)-configuration of the ethenyl group .
  • Mass Spectrometry (HRMS) verifies molecular weight and isotopic patterns .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
X-ray Crystallography is the gold standard for absolute structural confirmation:

  • Single crystals are grown via slow evaporation (e.g., in ethyl acetate/hexane mixtures).
  • Diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solved using SHELXT (space group determination) and refined with SHELXL (anisotropic displacement parameters, hydrogen placement) .
  • Visualization and validation via WinGX/ORTEP for ellipsoid plots and packing diagrams .

Q. Methodology :

  • Cross-Solvent NMR : Compare spectra in multiple solvents.
  • PXRD : Identify polymorphic forms.
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering) .

Basic: What purification techniques ensure high purity for this compound?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates diastereomers (e.g., dr 23:1 reported in similar cyclopropane derivatives) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for single-crystal growth.
  • HPLC : Use C18 columns (MeCN/H₂O with 0.1% TFA) for analytical purity (>98%) .

Advanced: What mechanistic insights guide the stereoselective synthesis of the (E)-ethenyl group?

Answer:

  • Wittig Reaction : Use stabilized ylides (e.g., Ph₃P=CH-) to favor (E)-alkenes via a non-polar transition state.
  • Heck Coupling : Pd-catalyzed coupling with aryl halides requires bulky ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination, retaining (E)-configuration .

Validation :
NOESY NMR confirms trans configuration by correlating ethenyl proton (δ 6.8–7.2 ppm) with fluorophenyl protons .

Advanced: How is the sulfonyl group’s role in biological activity probed?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with sulfonamide, sulfonic acid, or methylsulfonyl replacements.
  • Enzyme Assays : Test inhibition of serine hydrolases (e.g., carbonic anhydrase) via sulfonyl coordination to zinc ions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with target proteins .

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